Cas no 41085-27-2 (1-(2-hydroxy-6-methylphenyl)ethan-1-one)

1-(2-Hydroxy-6-methylphenyl)ethan-1-one is a substituted acetophenone derivative characterized by a hydroxyl group at the ortho position relative to the acetyl moiety and a methyl group at the 6-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, fragrances, and fine chemicals. Its structural features, including the reactive phenolic hydroxyl and ketone functional groups, enable participation in various condensation, alkylation, and cyclization reactions. The compound's stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic applications. Careful handling is recommended due to potential sensitivity to strong oxidizers and bases.
1-(2-hydroxy-6-methylphenyl)ethan-1-one structure
41085-27-2 structure
Product Name:1-(2-hydroxy-6-methylphenyl)ethan-1-one
CAS No:41085-27-2
MF:C9H10O2
MW:150.174502849579
MDL:MFCD18397234
CID:1083562
PubChem ID:11159401
Update Time:2025-11-01

1-(2-hydroxy-6-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Hydroxy-6-methylphenyl)ethanone
    • 1-(2-hydroxy-6-methylphenyl)ethan-1-one
    • 2'-Hydroxy-6'-methylacetophenon
    • 2-Hydroxy-6-methylacetophenone
    • Ethanone,1-(2-hydroxy-6-methylphenyl)
    • 2'-Hydroxy-6'-methylacetophenone
    • Ethanone, 1-(2-hydroxy-6-methylphenyl)-
    • 2-Hydroxy-6-methylacetophenon
    • ZFUSOVIZZGBORZ-UHFFFAOYSA-N
    • 5570AJ
    • FCH1158603
    • OR70144
    • SY031337
    • AX8212386
    • ST24037122
    • AKOS022173624
    • 2 inverted exclamation mark -Hydroxy-6 inverted exclamation mark -methylacetophenone
    • CS-W021205
    • SCHEMBL1647027
    • CL9444
    • DS-15569
    • 41085-27-2
    • CHEMBL1240949
    • DTXSID20457158
    • MFCD18397234
    • DB-228117
    • MDL: MFCD18397234
    • Inchi: 1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3
    • InChI Key: ZFUSOVIZZGBORZ-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(C)=C1C(C)=O

Computed Properties

  • Exact Mass: 150.06800
  • Monoisotopic Mass: 150.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.2

Experimental Properties

  • PSA: 37.30000
  • LogP: 1.90320

1-(2-hydroxy-6-methylphenyl)ethan-1-one Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-(2-hydroxy-6-methylphenyl)ethan-1-one Pricemore >>

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1-(2-hydroxy-6-methylphenyl)ethan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Production Method 2

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Modification of photochemical reactivity by cyclodextrin complexation. Product selectivity in photo-Fries rearrangement
Syamala, M. S.; et al, Tetrahedron, 1988, 44(23), 7234-42

1-(2-hydroxy-6-methylphenyl)ethan-1-one Preparation Products

1-(2-hydroxy-6-methylphenyl)ethan-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:41085-27-2)1-(2-hydroxy-6-methylphenyl)ethan-1-one
Order Number:A873148
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:38
Price ($):230.0
Email:sales@amadischem.com

Additional information on 1-(2-hydroxy-6-methylphenyl)ethan-1-one

Professional Introduction to 1-(2-hydroxy-6-methylphenyl)ethan-1-one (CAS No. 41085-27-2)

1-(2-hydroxy-6-methylphenyl)ethan-1-one, chemically known by its CAS number 41085-27-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic group and a ketone functional group, has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of both hydroxy and methyl substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The compound’s structure, characterized by a benzene ring substituted with a hydroxyl group at the 2-position and a methyl group at the 6-position, along with an acetyl group at the 1-position, contributes to its unique chemical behavior. This arrangement allows for various chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in the synthesis of more complex molecules. The ketone functionality further extends its utility as a building block for heterocyclic compounds and other pharmacologically relevant structures.

In recent years, the pharmaceutical industry has shown increasing interest in molecules with phenolic and ketonic moieties due to their biological activity. Studies have demonstrated that such compounds often exhibit inhibitory effects on enzymes and receptors involved in various disease pathways. For instance, derivatives of 1-(2-hydroxy-6-methylphenyl)ethan-1-one have been investigated for their potential in treating inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The hydroxyl group, in particular, plays a crucial role in hydrogen bonding interactions, which are essential for binding to biological targets.

The synthesis of 1-(2-hydroxy-6-methylphenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of o-cresol (2-methylphenol) followed by reduction of the resulting ketone. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have also been employed to achieve higher yields and purities. The development of greener solvents and catalysts has further enhanced the sustainability of these synthetic routes, aligning with global efforts to minimize environmental impact.

Recent research has highlighted the importance of computational chemistry in optimizing the synthesis and applications of 1-(2-hydroxy-6-methylphenyl)ethan-1-one. Molecular modeling studies have helped predict the compound’s interactions with biological targets, providing insights into its potential pharmacological effects. Additionally, quantum mechanical calculations have been used to elucidate reaction mechanisms, aiding in the design of more efficient synthetic pathways. These computational methods are increasingly integrated into drug discovery pipelines, reducing the need for extensive experimental trials.

The compound’s potential extends beyond pharmaceutical applications. In materials science, derivatives of 1-(2-hydroxy-6-methylphenyl)ethan-1-one have been explored for their role in polymer chemistry and as additives in industrial processes. The ability to modify its structure allows for tailored properties such as enhanced thermal stability or improved solubility in various media. Such modifications are crucial for developing advanced materials that meet specific industrial requirements.

Evaluation of 1-(2-hydroxy-6-methylphenyl)ethan-1-one in preclinical studies has revealed promising results regarding its safety profile. Preliminary toxicology studies indicate that the compound is well-tolerated at moderate doses, suggesting its potential for further clinical development. However, comprehensive toxicological assessments are necessary to fully understand its long-term effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate this process and bring new therapeutic agents to market.

The future direction of research on 1-(2-hydroxy-6-methylphenyl)ethan-1-one lies in exploring novel derivatives and formulations that enhance its therapeutic efficacy while minimizing side effects. Innovations in drug delivery systems could also play a significant role in maximizing its clinical utility. By leveraging cutting-edge technologies such as CRISPR gene editing and mRNA therapy, researchers aim to develop targeted treatments that utilize this compound as an active ingredient.

In conclusion, 1-(2-hydroxy-6-methylphenyl)ethan-1-one (CAS No. 41085-27-2) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate in organic synthesis, while its biological activity positions it as a promising candidate for drug development. Continued research and innovation will further unlock its potential, contributing to advancements in medicine and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:41085-27-2)1-(2-hydroxy-6-methylphenyl)ethan-1-one
A873148
Purity:99%
Quantity:5g
Price ($):230.0
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